![molecular formula C24H27N3O6 B263890 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)
5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide, also known as C-1311, is a synthetic compound that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to further investigate its potential in cancer therapy.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves the inhibition of DNA synthesis and repair in cancer cells. 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide targets the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide prevents cancer cells from dividing and growing, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been shown to have minimal toxicity in normal cells, while exhibiting potent anti-cancer effects in cancer cells. This selectivity is believed to be due to the higher expression of topoisomerase I in cancer cells compared to normal cells. 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is its selectivity for cancer cells, which may reduce the risk of side effects compared to traditional chemotherapy. However, 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is still in the early stages of development, and further research is needed to determine its safety and efficacy in humans. One limitation of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is its limited solubility in water, which may affect its bioavailability and effectiveness in vivo.
Direcciones Futuras
Future research on 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide could focus on several areas, including:
1. Determining the optimal dosing and administration schedule for 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide in humans.
2. Investigating the potential of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide in combination with other cancer therapies, such as immunotherapy.
3. Developing new formulations of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide in humans.
5. Investigating the potential of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide in other types of cancer, such as ovarian and prostate cancer.
Conclusion
5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a promising compound for potential use in cancer therapy. Its selectivity for cancer cells and ability to inhibit DNA synthesis and repair make it an attractive candidate for further research. While there are still limitations and challenges to be addressed, the future looks bright for 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide and its potential to improve cancer treatment.
Métodos De Síntesis
The synthesis of 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves several steps, including the reaction of 2-furylmethylamine with 3-methylbutyric acid to form an amide intermediate. This intermediate is then reacted with ethyl 2-chloro-4-oxo-4H-quinoline-3-carboxylate to form the final product, 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide. The synthesis method has been optimized to produce high yields of pure 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide.
Aplicaciones Científicas De Investigación
5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been shown to inhibit cancer cell growth and induce cancer cell death. 5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C24H27N3O6 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
5-ethyl-N-[(2S)-1-(furan-2-ylmethylamino)-4-methyl-1-oxopentan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C24H27N3O6/c1-4-27-12-17(22(28)16-9-20-21(10-19(16)27)33-13-32-20)23(29)26-18(8-14(2)3)24(30)25-11-15-6-5-7-31-15/h5-7,9-10,12,14,18H,4,8,11,13H2,1-3H3,(H,25,30)(H,26,29)/t18-/m0/s1 |
Clave InChI |
QULIDIVJWHQPCX-SFHVURJKSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC(C)C)C(=O)NCC4=CC=CO4 |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)NCC4=CC=CO4 |
SMILES canónico |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



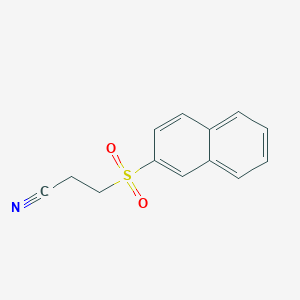


![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
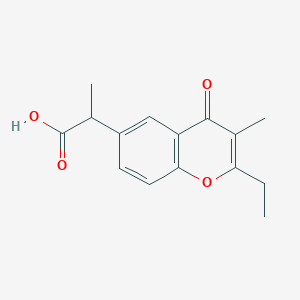
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
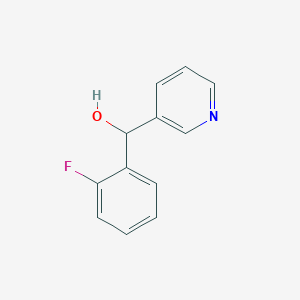
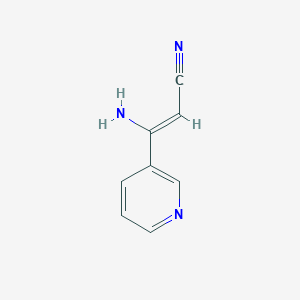
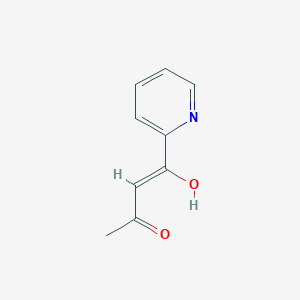

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)